![molecular formula C27H49O12P B1247867 (2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1247867.png)
(2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate
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Overview
Description
1-linoleoyl-sn-glycero-3-phospho-D-myo-inositol is a 1-acyl-sn-glycero-3-phospho-1D-myo-inositol in which the 1-acyl group is specified as linoleoyl. It derives from a linoleic acid. It is a conjugate acid of a 1-linoleoyl-sn-glycero-3-phospho-D-myo-inositol(1-).
Scientific Research Applications
Synthesis of Furanoid Esters
Research by Jie and Lam (1977) in "Chemistry and Physics of Lipids" explores the synthesis of furanoid esters from unsaturated fatty esters, contributing to the understanding of complex fatty acid structures related to (2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate. This research aids in developing new methods for synthesizing complex fatty acid derivatives (Jie & Lam, 1977).
Asymmetric Synthesis of Polypropanoates
Marchionni and Vogel (2001) in "Helvetica Chimica Acta" presented a novel method for the asymmetric synthesis of polypropanoates, which could be relevant for the synthesis of compounds like this compound. This approach demonstrates the potential for creating complex, long-chain compounds in an asymmetric manner (Marchionni & Vogel, 2001).
Anti-tumor Studies of Polyphenol-Linoleates
Mustafa, Khan, Ferreira, and Khan (2007) in the "European Journal of Lipid Science and Technology" conducted anti-tumor studies on polyphenol-linoleates derived from natural polyphenols. This research is significant for understanding the potential biomedical applications of complex fatty acids similar to this compound (Mustafa, Khan, Ferreira, & Khan, 2007).
New Approaches in Asymmetric Synthesis
Schwenter and Vogel (2000) in "Chemistry" introduced a new approach for the asymmetric synthesis of complex polyols, which can be related to the synthesis of fatty acids like this compound. This research provides insights into novel synthetic methods for creating complex molecular structures (Schwenter & Vogel, 2000).
Epoxidation of Unsaturated Fatty Esters
Lie Ken Jie and Pasha (1998) in "Lipids" explored the epoxidation of unsaturated fatty esters, which is crucial for understanding the chemical transformations of fatty acids like this compound. This study contributes to the field of lipid chemistry and the synthesis of epoxide derivatives (Lie Ken Jie & Pasha, 1998).
properties
Molecular Formula |
C27H49O12P |
---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C27H49O12P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)37-18-20(28)19-38-40(35,36)39-27-25(33)23(31)22(30)24(32)26(27)34/h6-7,9-10,20,22-28,30-34H,2-5,8,11-19H2,1H3,(H,35,36)/b7-6-,10-9-/t20-,22?,23-,24+,25-,26-,27?/m1/s1 |
InChI Key |
SAHCQBPGXQFTRA-VXWHVBKLSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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